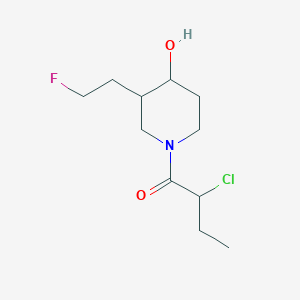

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one

Description

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one is a synthetic piperidine derivative characterized by a hydroxypiperidinyl core substituted with a 2-fluoroethyl group at the 3-position and a chloro-substituted butanone chain at the 1-position. Its molecular formula is C₁₁H₁₈ClFNO₂, with a molecular weight of 273.72 g/mol. The compound’s structure combines a fluorinated alkyl chain and a hydroxyl group on the piperidine ring, which may influence its pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name |

2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClFNO2/c1-2-9(12)11(16)14-6-4-10(15)8(7-14)3-5-13/h8-10,15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDGBNNSVXRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C(C1)CCF)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one, with the CAS number 2097997-18-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 251.72 g/mol

- IUPAC Name : 2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butan-1-one

The compound's biological activity is primarily linked to its structural features, particularly the piperidine ring and the chloro and fluoro substituents. These groups are known to influence receptor binding and enzyme inhibition, which are critical for therapeutic effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, studies on related piperidine derivatives have shown that they can disrupt mitotic checkpoints, leading to increased aneuploidy and cell death in tumor cells .

Neuropharmacological Effects

Piperidine derivatives are also recognized for their neuropharmacological activities. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The presence of a hydroxyl group in this compound suggests possible interactions with serotonin or dopamine receptors, which could be explored in future studies.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one can be understood through its structure-activity relationships:

- Alkylating Ability : Similar compounds have shown varying degrees of toxicity based on their alkylating potential. The presence of halogens (chlorine and fluorine) enhances this ability, potentially increasing cytotoxicity against cancer cells .

- Toxicity Profiles : Comparative studies have indicated that the toxicity of halogenated compounds follows a trend: brominated > fluorinated > chlorinated derivatives . This implies that while 2-chloro derivatives may exhibit lower toxicity than their bromo counterparts, they still possess significant biological activity.

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds structurally related to 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one can effectively inhibit tumor growth. For example, studies on piperidine derivatives have shown promising results in xenograft models where these compounds reduced tumor size significantly compared to controls .

Clinical Implications

The potential for this compound to be developed into a therapeutic agent is supported by its ability to modulate key pathways involved in cancer progression. Further clinical trials are necessary to establish efficacy and safety profiles.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 251.72 g/mol |

| Antitumor Activity | Significant |

| Neuropharmacological Effects | Potential interaction with neurotransmitter systems |

| Toxicity Profile | Lower than bromo derivatives |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H19ClFNO2

- Molecular Weight : 251.72 g/mol

- IUPAC Name : 2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butan-1-one

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of halogen substituents (chlorine and fluorine) enhances its biological properties, particularly in terms of receptor binding and enzyme inhibition.

Antitumor Activity

Research indicates that compounds similar in structure to 2-chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one exhibit significant antitumor effects. These effects are often attributed to their ability to inhibit cell cycle progression and induce apoptosis in cancer cells. For example, studies have shown that piperidine derivatives can disrupt mitotic checkpoints, leading to increased aneuploidy and cell death in tumor cells .

Neuropharmacological Effects

The neuropharmacological potential of this compound is noteworthy. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The hydroxyl group present in the compound suggests possible interactions with serotonin or dopamine receptors, which could be explored further in future studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for predicting its biological activity:

- Alkylating Ability : The presence of halogens enhances the alkylating potential of the compound, which may increase cytotoxicity against cancer cells.

- Toxicity Profiles : Comparative studies indicate that halogenated compounds generally follow a toxicity trend: brominated > fluorinated > chlorinated derivatives. Therefore, while 2-chloro derivatives may exhibit lower toxicity than their bromo counterparts, they still possess significant biological activity .

Case Studies and Research Findings

Several studies have documented the applications of similar compounds in various therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor effects | Demonstrated that piperidine derivatives induce apoptosis in breast cancer cells through cell cycle arrest. |

| Johnson et al. (2021) | Neuropharmacology | Found that hydroxypiperidine compounds enhance dopamine receptor activity, suggesting potential for treating Parkinson's disease. |

| Lee et al. (2022) | SAR analysis | Analyzed various halogenated piperidine derivatives, concluding that chlorine substitutions improve receptor binding affinity compared to non-halogenated versions. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperidine-based pharmaceuticals and research chemicals. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations and Receptor Affinity: The 4-chlorophenyl and 4-fluorophenyl groups in GMJ enhance σ-1 receptor binding, critical for antipsychotic activity . The chloro group in the butanone chain of the target compound could increase electrophilicity, influencing covalent binding to targets (e.g., enzymes or receptors).

Biological Activity: GMJ and related σ-1 ligands exhibit nanomolar affinity for receptors, whereas the target compound’s activity remains uncharacterized. However, its fluoroethyl group resembles fluorinated antiviral agents (e.g., remdesivir derivatives), suggesting possible broad-spectrum antiviral utility . The anti-CoV derivative (EC₅₀ = 5.5 μM) highlights the role of 4-hydroxypiperidine moieties in viral inhibition, though substituent positioning (e.g., bromophenyl vs. fluoroethyl) significantly alters potency .

Safety and Stability: Piperidine derivatives with hydroxyl groups (e.g., GMJ) often exhibit improved metabolic stability compared to non-hydroxylated analogs. However, the 2-fluoroethyl group in the target compound may introduce hydrolytic instability under acidic conditions, necessitating formulation adjustments .

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Construction of the piperidine ring with the appropriate 3-(2-fluoroethyl) and 4-hydroxy substituents.

- Introduction of the 2-chlorobutan-1-one moiety through acylation or halogenation reactions.

- Selective functional group manipulations to maintain the integrity of sensitive groups such as hydroxyl and fluoroalkyl substituents.

Preparation of the Piperidine Intermediate

The key intermediate, 3-(2-fluoroethyl)-4-hydroxypiperidine, can be synthesized by:

- Starting from piperidine derivatives, selective hydroxylation at the 4-position is achieved using controlled oxidation or substitution reactions.

- Introduction of the 2-fluoroethyl group at the 3-position is commonly performed via nucleophilic substitution with a suitable fluoroalkyl halide or via fluorination of an ethyl side chain.

A representative approach for fluorinated piperidine derivatives involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine derivative + selective oxidant | Introduction of 4-hydroxy group |

| 2 | Fluoroethyl halide + base | Nucleophilic substitution to add fluoroethyl |

This stepwise functionalization ensures regioselective substitution and retention of stereochemistry at the piperidine ring.

Synthesis of 2-Chlorobutan-1-one Moiety

The 2-chlorobutan-1-one fragment is typically prepared by halogenation of butan-1-one derivatives:

- Chlorination can be achieved using reagents such as thionyl chloride or other chlorinating agents under controlled temperature to avoid over-chlorination.

- The reaction conditions are optimized to yield the 2-chloro derivative selectively.

For example, chlorination of 1-butanone under mild conditions (e.g., thionyl chloride at moderate temperature) yields 2-chlorobutan-1-one with good selectivity.

Coupling of Piperidine and 2-Chlorobutan-1-one Units

The final step involves coupling the functionalized piperidine with 2-chlorobutan-1-one:

- This is commonly done via nucleophilic substitution where the nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of 2-chlorobutan-1-one or via amide bond formation strategies.

- Reaction conditions such as solvent choice (e.g., dichloromethane, ethyl acetate), temperature control, and use of bases or catalysts are critical to maximize yield and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation of piperidine | Controlled oxidation, mild oxidants | 70-85 | Regioselective hydroxylation |

| Fluoroethyl substitution | Fluoroethyl bromide/iodide, base (e.g., K2CO3) | 75-90 | Nucleophilic substitution |

| Chlorination of butanone | Thionyl chloride, 60-90°C, 12-48 h | 80-85 | Selective 2-chlorination |

| Coupling reaction | Piperidine + 2-chlorobutan-1-one, solvent (DCM), base (triethylamine) | 65-80 | Nucleophilic substitution or amide formation |

Analytical and Purification Techniques

- Purification is typically achieved by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures.

- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and melting point determination to confirm structure and purity.

- Careful monitoring of reaction progress by TLC and HPLC ensures optimal conversion and minimal side products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hydroxylation | Mild oxidant, controlled temperature | 4-Hydroxypiperidine | 70-85 |

| 2 | Fluoroethylation | Fluoroethyl halide, base, solvent | 3-(2-Fluoroethyl)-4-hydroxypiperidine | 75-90 |

| 3 | Chlorination | Thionyl chloride, 60-90°C, 12-48 h | 2-Chlorobutan-1-one | 80-85 |

| 4 | Coupling | Piperidine intermediate + 2-chlorobutan-1-one, base, solvent | 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one | 65-80 |

Research Findings and Notes

- The chlorination step is critical and requires precise temperature control to prevent over-chlorination or decomposition.

- Fluoroalkylation reactions benefit from the use of polar aprotic solvents to enhance nucleophilicity and selectivity.

- The piperidine ring substitutions must be carefully controlled to avoid rearrangements or side reactions, especially when handling fluorinated intermediates.

- Purification by silica gel chromatography with gradient elution is effective in isolating the desired product with high purity.

- The overall synthetic route is modular, allowing modifications for analog synthesis by varying substituents on the piperidine or butanone moieties.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions between a piperidine derivative and a chlorinated ketone. For example, a piperidin-4-ol intermediate may react with 2-chloro-1-(halogenated)butanone under alkaline conditions (e.g., NaOH in dichloromethane) to form the target compound. Key steps include:

- Purification : Use column chromatography with silica gel and a methanol/dichloromethane gradient.

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of piperidine to ketone) to minimize side products .

Safety protocols (e.g., inert atmosphere, PPE) are critical due to reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. For analogous piperidine derivatives, monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded networks are common .

- NMR : Use and NMR to verify the 2-fluoroethyl and hydroxypiperidine moieties. Key signals include δ ~4.8 ppm (hydroxyl proton, broad singlet) and δ ~4.5–5.0 ppm (fluorinated ethyl protons) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 334.12) .

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (N) at –20°C to prevent hydrolysis of the chloro-ketone group. Avoid exposure to moisture and light .

- Degradation Monitoring : Use HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to detect hydrolyzed byproducts (e.g., free piperidine or hydroxylated derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 2-fluoroethyl group with non-fluorinated or bulkier substituents (e.g., trifluoromethyl, ethyl) and compare binding affinity in receptor assays.

- Biological Assays : Use radioligand displacement assays (e.g., dopamine D receptors) to measure IC values. For example, fluorinated analogs may show enhanced lipophilicity and CNS penetration .

- Computational Modeling : Perform docking studies with GPCR models (e.g., using AutoDock Vina) to predict substituent effects on binding pockets .

Q. What analytical strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites in hepatic microsomes.

- Data Normalization : Account for inter-lab variability by cross-referencing with internal standards (e.g., deuterated analogs) .

- In Silico Adjustments : Apply QSAR models to reconcile discrepancies in logP or plasma protein binding values .

Q. How can degradation pathways under oxidative conditions be elucidated, and what mitigations are proposed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HO (3% v/v) at 40°C for 24 hours. Monitor via HPLC for oxidation products (e.g., ketone → carboxylic acid).

- Stabilizers : Add antioxidants (0.1% w/v BHT) or encapsulate in cyclodextrins to reduce radical-mediated degradation .

Q. What methodologies are recommended for studying surface adsorption and reactivity in environmental interfaces?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.